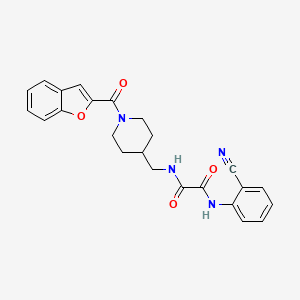
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid is a useful research compound. Its molecular formula is C19H26N2O7 and its molecular weight is 394.424. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Immunomodulating Effects and Therapeutic Efficacy
Compounds structurally similar to the query, such as inosine pranobex, have shown immunomodulating effects, indicating potential in treating various diseases and infections. This synthetic compound, formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, exhibits antiviral and antitumor activities which are believed to be secondary to its immunomodulating effect. Early clinical effects suggest its beneficial use in diseases such as mucocutaneous Herpes simplex infections and genital warts among others. However, further well-controlled studies are necessary to conclusively determine its efficacy (Campoli-Richards, Sorkin, & Heel, 1986).
Chemical Transformations and Synthesis
Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown significant findings related to chemical transformations. This highlights the relevance of understanding the chemical behavior and potential applications of structurally related compounds in synthesizing new materials or studying degradation processes. Such insights can inform the scientific applications of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid in material science or organic synthesis (Yokoyama, 2015).
Pharmacology and Toxicology
The study of new psychoactive substances (NPS) and their derivatives, including tryptamines and synthetic opioids, presents a relevant field of research in understanding the pharmacology and toxicology of complex compounds. Research in this area provides a comprehensive overview of the structure, effects, pharmacology, and toxicity of these compounds, which can parallel the studies needed to understand compounds with similar complex structures (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).
Environmental and Health Impacts
Investigations into the environmental and health impacts of chemical compounds, such as the study on environmental agents triggering apoptotic neurodegeneration, can inform safety and health guidelines for handling and exposure to chemicals with potentially hazardous effects. Understanding the mechanisms of toxicity and identifying the risks associated with chemical exposure are crucial for advancing scientific knowledge and ensuring public health safety (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFGBCMFEDNIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

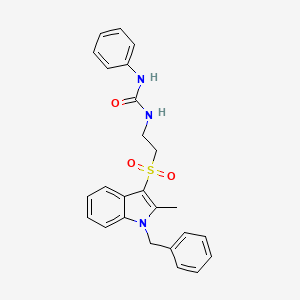

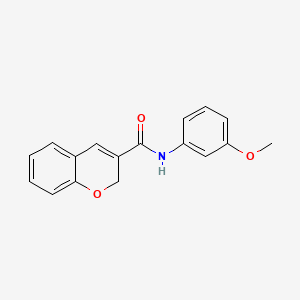
![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
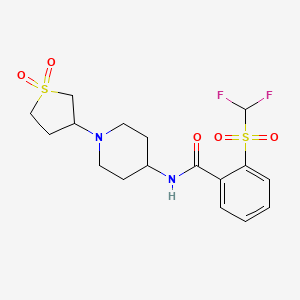
![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)
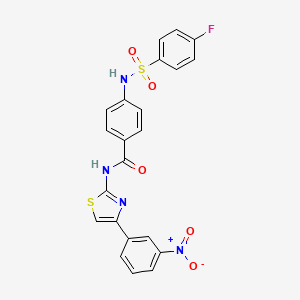
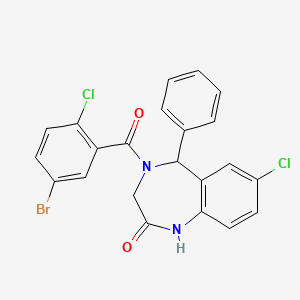
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)


